N-Methyl-1H-pyrrole-2-carboxamide
Overview
Description
N-Methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound that contains a pyrrole ring substituted with a methyl group and a carboxamide group
Scientific Research Applications
N-Methyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
Target of Action
N-Methyl-1H-pyrrole-2-carboxamide is a compound that belongs to the class of organic compounds known as indolecarboxamides and derivatives . These compounds contain a carboxamide group attached to an indole. The primary targets of these compounds are a variety of enzymes and proteins .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, such as this compound, causes hydrogen bonds with a variety of enzymes and proteins . This interaction can inhibit the activity of these enzymes and proteins, leading to changes in cellular processes .
Biochemical Pathways
It is known that indole derivatives can have a significant impact on various biochemical pathways due to their ability to interact with a wide range of enzymes and proteins . The downstream effects of these interactions can vary widely depending on the specific targets and the nature of the interaction.
Pharmacokinetics
The compound’s molecular weight (11011 g/mol) and its solid form suggest that it may have certain pharmacokinetic characteristics that affect its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with a variety of enzymes and proteins . These effects could include changes in enzyme activity, alterations in protein function, and disruptions to cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that temperature could affect its stability. Furthermore, the compound’s efficacy could be influenced by factors such as pH, the presence of other compounds, and specific conditions within the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-pyrrole-2-carboxamide typically involves the reaction of N-methylpyrrole with a suitable carboxylating agent. One common method is the reaction of N-methylpyrrole with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the carboxylate intermediate, which is then converted to the carboxamide using an amine source .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity. These methods are designed to meet the demands of large-scale production while maintaining cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-pyrrolecarboxamide
- N-Methyl-3-pyrrolecarboxamide
- N-Methyl-4-pyrrolecarboxamide
Uniqueness
N-Methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and chemical behavior .
Properties
IUPAC Name |
N-methyl-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZQAEQLSRWNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50632173 | |
Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132911-42-3 | |
Record name | N-Methyl-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50632173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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